molecular formula C16H12N2O4 B14754215 Ethanediamide, N,N'-bis(2-formylphenyl)- CAS No. 740-54-5

Ethanediamide, N,N'-bis(2-formylphenyl)-

Katalognummer: B14754215
CAS-Nummer: 740-54-5
Molekulargewicht: 296.28 g/mol
InChI-Schlüssel: UINKSCOUXPTFJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanediamide, N,N’-bis(2-formylphenyl)- is an organic compound with the molecular formula C16H12N2O4 It is known for its unique structure, which includes two formylphenyl groups attached to an ethanediamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanediamide, N,N’-bis(2-formylphenyl)- typically involves the reaction of ethanediamide with 2-formylphenyl derivatives under controlled conditions. One common method includes the use of a condensation reaction where ethanediamide reacts with 2-formylphenyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for Ethanediamide, N,N’-bis(2-formylphenyl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanediamide, N,N’-bis(2-formylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Ethanediamide, N,N’-bis(2-formylphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its reactivity and stability.

Wirkmechanismus

The mechanism of action of Ethanediamide, N,N’-bis(2-formylphenyl)- depends on its specific application. In biological systems, it may interact with cellular targets through its formyl groups, which can form covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-Di([1,1’-biphenyl]-2-yl)ethanediamide
  • N,N’-Bis(2-ethylphenyl)ethanediamide

Uniqueness

Ethanediamide, N,N’-bis(2-formylphenyl)- is unique due to the presence of formyl groups, which impart distinct reactivity and potential biological activity

Eigenschaften

CAS-Nummer

740-54-5

Molekularformel

C16H12N2O4

Molekulargewicht

296.28 g/mol

IUPAC-Name

N,N'-bis(2-formylphenyl)oxamide

InChI

InChI=1S/C16H12N2O4/c19-9-11-5-1-3-7-13(11)17-15(21)16(22)18-14-8-4-2-6-12(14)10-20/h1-10H,(H,17,21)(H,18,22)

InChI-Schlüssel

UINKSCOUXPTFJV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C=O)NC(=O)C(=O)NC2=CC=CC=C2C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.